1-Benzyl-4-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)pyridin-1-ium bromide
CAS No.: 845305-82-0
Cat. No.: VC5402801
Molecular Formula: C22H29BrN2O3
Molecular Weight: 449.389
* For research use only. Not for human or veterinary use.
![1-Benzyl-4-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)pyridin-1-ium bromide - 845305-82-0](/images/structure/VC5402801.png)
Specification
CAS No. | 845305-82-0 |
---|---|
Molecular Formula | C22H29BrN2O3 |
Molecular Weight | 449.389 |
IUPAC Name | tert-butyl 4-(1-benzylpyridin-1-ium-4-yl)oxypiperidine-1-carboxylate;bromide |
Standard InChI | InChI=1S/C22H29N2O3.BrH/c1-22(2,3)27-21(25)24-15-11-20(12-16-24)26-19-9-13-23(14-10-19)17-18-7-5-4-6-8-18;/h4-10,13-14,20H,11-12,15-17H2,1-3H3;1H/q+1;/p-1 |
Standard InChI Key | WDNUUFNTOFLJRA-UHFFFAOYSA-M |
SMILES | CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=[N+](C=C2)CC3=CC=CC=C3.[Br-] |
Introduction
Chemical Identity and Structural Features
1-Benzyl-4-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)pyridin-1-ium bromide (CAS 845305-82-0) is a quaternary ammonium salt featuring a pyridinium core substituted with a benzyl group at the 1-position and a Boc-protected piperidin-4-yloxy moiety at the 4-position. Its molecular formula is C₂₂H₂₉BrN₂O₃, with a molecular weight of 449.39 g/mol . The compound’s structural complexity arises from the integration of three key components:
-
A pyridinium bromide backbone, imparting cationic character.
-
A benzyl group contributing hydrophobicity and steric bulk.
-
A tert-butoxycarbonyl (Boc)-protected piperidin-4-yloxy group, which enhances solubility and serves as a protective moiety in synthetic applications .
Table 1: Key Molecular Descriptors
Synthesis and Reaction Pathways
The compound is synthesized through quaternization reactions involving pyridine derivatives and benzyl bromide, followed by functionalization of the piperidine ring. Key steps include:
-
Alkylation of Pyridine: Reaction of 4-hydroxypyridine with benzyl bromide forms the pyridinium bromide core .
-
Boc Protection: The piperidin-4-yloxy group is introduced via nucleophilic substitution, with subsequent Boc protection using di-tert-butyl dicarbonate (Boc₂O) .
Table 2: Representative Synthetic Conditions
Physicochemical Properties
While experimental data on solubility and melting point remain limited, predictions based on structural analogs suggest:
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the ionic pyridinium moiety .
-
Stability: The Boc group confers stability under basic conditions but is labile in acidic environments .
Table 3: Predicted Physicochemical Parameters
Parameter | Value | Method |
---|---|---|
LogP (Partition Coefficient) | 2.8 ± 0.3 | XLOGP3 |
PSA (Polar Surface Area) | 58.7 Ų | ChemAxon |
Hydrogen Bond Donors | 1 | PubChem |
Applications in Pharmaceutical Research
This compound serves as a key intermediate in drug discovery, particularly for:
-
Neurological Targets: Piperidine derivatives are explored for modulating sigma receptors and monoamine transporters .
-
Peptide Mimetics: The Boc-protected piperidine enhances bioavailability in peptidomimetic scaffolds .
Case Study: Neuroprotective Agents
In patent US9440990B2 , structurally related 4-oxy-piperidine derivatives demonstrated inhibition of tau protein aggregation, a hallmark of Alzheimer’s disease. The Boc group in this compound likely facilitates blood-brain barrier penetration.
Future Directions and Research Gaps
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume